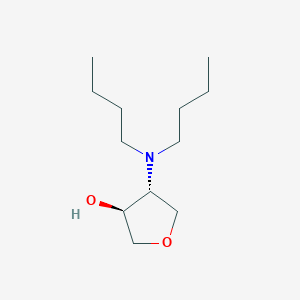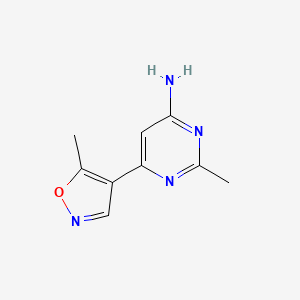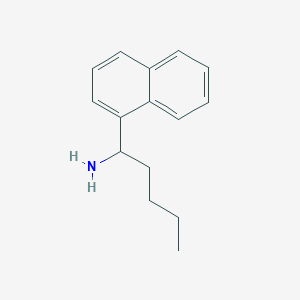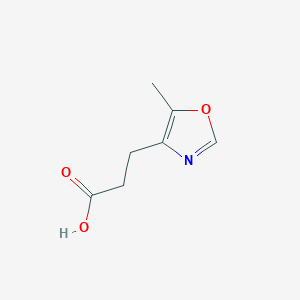
(3S,4R)-4-(dibutylamino)oxolan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol is an organic compound with a tetrahydrofuran ring substituted with a dibutylamino group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable tetrahydrofuran derivative.
Substitution Reaction: A dibutylamine is introduced to the 4-position of the tetrahydrofuran ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or modify the amine group.
Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Various alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes depending on the specific oxidizing agent used.
Reduction Products: Modified tetrahydrofuran derivatives with altered functional groups.
Substitution Products: New compounds with different functional groups replacing the dibutylamino group.
Applications De Recherche Scientifique
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways: It may modulate biochemical pathways related to its functional groups, such as those involving amines or hydroxyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S,4R)-4-(Diethylamino)tetrahydrofuran-3-ol: Similar structure with diethylamino group instead of dibutylamino.
(3S,4R)-4-(Dimethylamino)tetrahydrofuran-3-ol: Similar structure with dimethylamino group instead of dibutylamino.
(3S,4R)-4-(Dipropylamino)tetrahydrofuran-3-ol: Similar structure with dipropylamino group instead of dibutylamino.
Uniqueness
(3S,4R)-4-(Dibutylamino)tetrahydrofuran-3-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The larger dibutylamino group may influence its steric and electronic characteristics, affecting its reactivity and interactions.
Propriétés
Formule moléculaire |
C12H25NO2 |
|---|---|
Poids moléculaire |
215.33 g/mol |
Nom IUPAC |
(3S,4R)-4-(dibutylamino)oxolan-3-ol |
InChI |
InChI=1S/C12H25NO2/c1-3-5-7-13(8-6-4-2)11-9-15-10-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m1/s1 |
Clé InChI |
SKYDJUWGDJGCGO-VXGBXAGGSA-N |
SMILES isomérique |
CCCCN(CCCC)[C@@H]1COC[C@H]1O |
SMILES canonique |
CCCCN(CCCC)C1COCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)



![N-[2,6-Bis(1-methylethyl)phenyl]-alpha-[2-(1-methylethyl)phenyl]-6-(1-naphthalenyl)-2-pyridinemethanamine](/img/structure/B13350075.png)






